molecular formula C17H15N3O2 B12356578 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide

Cat. No.: B12356578
M. Wt: 293.32 g/mol
InChI Key: MTMGCKBXUYCUOT-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenanthridine core, which is a tricyclic aromatic system, and is substituted with a dimethylamino group and an acetamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized phenanthridine derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenanthridine derivatives.

Scientific Research Applications

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound of the phenanthridine core.

    N-(6-oxophenanthridin-2-ylidene)acetamide: Lacks the dimethylamino group.

    2-(dimethylamino)acetamide: Lacks the phenanthridine core.

Uniqueness

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide is unique due to the combination of the phenanthridine core, dimethylamino group, and acetamide moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide

InChI

InChI=1S/C17H15N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3

InChI Key

MTMGCKBXUYCUOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N=C1C=CC2=NC(=O)C3=CC=CC=C3C2=C1

Origin of Product

United States

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